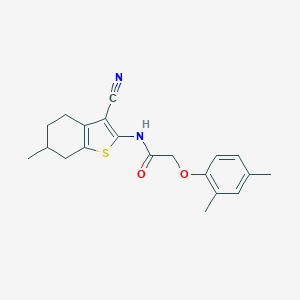
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide, also known as LMT-28, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound suppresses tumor growth and reduces inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide in lab experiments is its high specificity towards cancer cells. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems for this compound could overcome its low solubility and improve its in vivo efficacy.
In conclusion, this compound is a promising chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for targeted cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
The synthesis of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the product is dependent on various factors such as the purity of the starting materials, reaction conditions, and the choice of catalyst.
科学的研究の応用
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit promising anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. This compound is also being investigated for its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H17FN2O |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
4-fluoro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11- |
InChIキー |
JIVOMJZETZVMRX-ODLFYWEKSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)F |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
